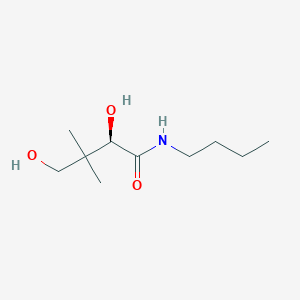
(2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide is an organic compound with a specific stereochemistry. This compound is characterized by its unique structure, which includes two hydroxyl groups and a butyl amide group attached to a dimethylbutane backbone. The stereochemistry of the compound is denoted by the (2R) configuration, indicating the spatial arrangement of its atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,3-dimethylbutanoic acid.
Hydroxylation: The precursor undergoes hydroxylation to introduce hydroxyl groups at the 2 and 4 positions.
Amidation: The hydroxylated intermediate is then reacted with butylamine to form the amide bond, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to favor the desired reactions.
Purification: Techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of 2,4-diketone derivatives.
Reduction: Formation of 2,4-dihydroxy derivatives.
Substitution: Formation of 2,4-dihalo or 2,4-dialkyl derivatives.
Applications De Recherche Scientifique
(2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which (2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide exerts its effects involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to signal transduction and cellular responses.
Pathways: Modulation of signaling pathways, such as the MAPK or PI3K pathways, which are involved in cell growth and differentiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide: The enantiomer of the compound with opposite stereochemistry.
N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide: A compound with similar structure but without specific stereochemistry.
2,4-dihydroxy-3,3-dimethylbutanamide: A compound lacking the butyl group.
Uniqueness
(2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide is unique due to its specific (2R) stereochemistry, which can result in different biological activities and properties compared to its enantiomers or other similar compounds. The presence of both hydroxyl and amide functional groups also contributes to its distinct reactivity and applications.
Propriétés
Numéro CAS |
88308-85-4 |
|---|---|
Formule moléculaire |
C10H21NO3 |
Poids moléculaire |
203.28 g/mol |
Nom IUPAC |
(2R)-N-butyl-2,4-dihydroxy-3,3-dimethylbutanamide |
InChI |
InChI=1S/C10H21NO3/c1-4-5-6-11-9(14)8(13)10(2,3)7-12/h8,12-13H,4-7H2,1-3H3,(H,11,14)/t8-/m0/s1 |
Clé InChI |
JJERDAACTRCHOR-QMMMGPOBSA-N |
SMILES isomérique |
CCCCNC(=O)[C@@H](C(C)(C)CO)O |
SMILES canonique |
CCCCNC(=O)C(C(C)(C)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[Bis(2-chloroethyl)amino]methyl}-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione](/img/structure/B14391949.png)
![Diethyl [(methylsulfanyl)(trimethylsilyl)methyl]phosphonate](/img/structure/B14391959.png)
![Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate](/img/structure/B14391964.png)
![Methyl 4-bromo-2-[(2-fluoroethoxy)imino]-3-oxobutanoate](/img/structure/B14391976.png)
![2-[(2-Methylpentan-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14391977.png)


![2-[Methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14392007.png)






